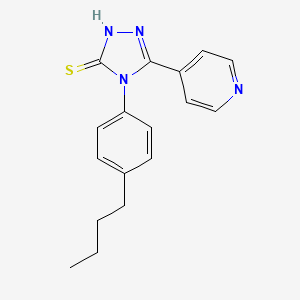

4-(4-butylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol

説明

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives generally involves the cyclization of thiosemicarbazides under different conditions. For example, derivatives of 1,2,4-triazole-3-thiol can be synthesized using pyrrole as a starting material, which undergoes transformation through the Friedel-Crafts reaction, followed by hydrazinolysis and nucleophilic addition of phenylisothiocyanate, leading to intramolecular cyclization to form the triazole ring (Gotsulya et al., 2018).

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives, including "4-(4-butylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol", is characterized by spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These techniques provide detailed information about the molecular geometry, electronic structure, and functional groups present in the compound (Gökce et al., 2016).

Chemical Reactions and Properties

1,2,4-Triazole derivatives are known for their ability to undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitution, which allow for the introduction of different functional groups and modification of the compound's properties. The presence of the triazole ring contributes to the compound's chemical stability and reactivity, making it a valuable scaffold for further chemical modifications (Aksyonova-Seliuk et al., 2018).

Physical Properties Analysis

The physical properties of "4-(4-butylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol" and related derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and functional groups. These properties are crucial for determining the compound's suitability for various applications, including its potential use in material science and pharmaceuticals (Dave et al., 2007).

Chemical Properties Analysis

The chemical properties of 1,2,4-triazole derivatives, including reactivity, acidity, and potential for forming hydrogen bonds and metal complexes, are key factors in their biological activity and interaction with other molecules. These properties are determined by the compound's functional groups and electronic structure, which can be tailored through chemical synthesis to achieve desired reactivities and interactions (Haddad et al., 2013).

科学的研究の応用

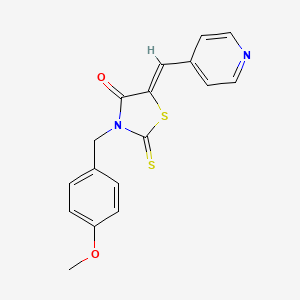

Antimicrobial Applications

Research has demonstrated the antimicrobial potential of triazole derivatives. For instance, compounds synthesized from isonicotinic acid hydrazide, including triazole derivatives, have shown significant antimicrobial activities. These compounds were evaluated for their effectiveness against various bacterial and fungal strains, with some displaying moderate to good activity, indicating their potential as antimicrobial agents (Bayrak et al., 2009).

Structural and Spectroscopic Analysis

A novel triazole derivative's structural, spectroscopic, and electronic properties have been thoroughly analyzed using techniques such as single-crystal X-ray diffraction and FT-IR spectroscopy. Theoretical calculations, including density functional theory (DFT), compared well with experimental data, suggesting these methods' reliability in studying such compounds. This research underlines the importance of comprehensive structural and spectral analysis in understanding the properties of triazole derivatives (Alaşalvar et al., 2021).

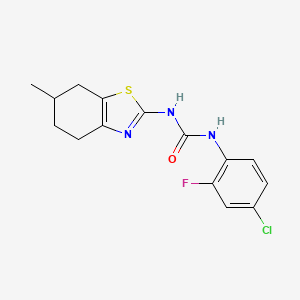

Corrosion Inhibition

Triazole derivatives have also been investigated as corrosion inhibitors, particularly for mild steel in acidic environments. Schiff’s bases of pyridyl substituted triazoles were synthesized and found to be effective in this capacity, with one derivative showing a 96.6% inhibition efficiency. These findings highlight the potential of triazole derivatives in protecting metals from corrosion, an essential application in industrial settings (Ansari et al., 2014).

Drug Development and Biological Activity

The synthesis and evaluation of new triazole derivatives, including their Mannich and Schiff bases, have shown promising results in antimicrobial, anti-inflammatory, and other biological activities. This suggests the potential for these compounds in drug development, offering a pathway to new treatments for various conditions. The structural diversity and functionalization potential of triazole derivatives allow for the exploration of a wide range of biological activities, making them valuable candidates for further pharmaceutical research (Ceylan, 2016).

特性

IUPAC Name |

4-(4-butylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4S/c1-2-3-4-13-5-7-15(8-6-13)21-16(19-20-17(21)22)14-9-11-18-12-10-14/h5-12H,2-4H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNCCFRXYJHPFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-dibromo-N'-[1-(4-isopropoxyphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4558779.png)

![ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-6,8-diphenyl-1,6-dihydropyrrolo[2,3-e]indazole-3-carboxylate](/img/structure/B4558786.png)

![7-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4558790.png)

![ethyl 1-[(3-acetyl-1H-pyrazol-5-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4558798.png)

![N-[1-{[(2-bromo-4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4558816.png)

![N-(2-methoxyethyl)-2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4558828.png)

![1-benzyl-5-methyl-4-methylene-3,6-diphenyl-4,6-dihydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B4558843.png)

![3-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4558849.png)

![2,6-bis{[5-(2-chlorophenyl)-2-furyl]methylene}cyclohexanone](/img/structure/B4558856.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(phenylsulfonyl)propanoyl]piperazine](/img/structure/B4558869.png)

![ethyl 4-[({[4-(4-chlorophenyl)-6-methyl-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B4558875.png)

![{1-[3-(methylthio)benzyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4558884.png)